5-Methoxy-4-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N2O6S |

|---|---|

Molecular Weight |

290.30 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(16)11-8(4)19)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6?,7+,9-/m1/s1 |

InChI Key |

CETDLENRCPEQAO-AOXOCZDOSA-N |

Isomeric SMILES |

COC1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

COC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-4-thiouridine: Structure, Properties, and Postulated Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothetical nucleoside analog, 5-Methoxy-4-thiouridine. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from its constituent chemical moieties, 5-methoxyuridine (B57755) and 4-thiouridine (B1664626), to project its chemical structure, properties, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of novel modified nucleosides for therapeutic and research purposes.

Chemical Structure and Identification

This compound is a modified pyrimidine (B1678525) nucleoside. Its structure is based on the uridine (B1682114) scaffold, featuring a methoxy (B1213986) group (-OCH₃) at the 5th position of the uracil (B121893) ring and a sulfur atom replacing the oxygen at the 4th position.

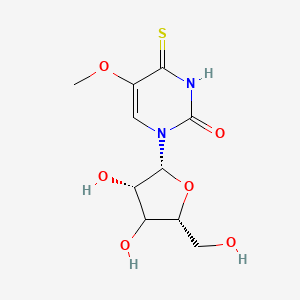

Caption: Hypothetical 2D structure of this compound.

Physicochemical Properties

The following table summarizes the predicted and known properties of this compound, derived from data for 5-methoxyuridine and 4-thiouridine.[1][2]

| Property | 5-Methoxyuridine | 4-Thiouridine | Predicted this compound |

| Molecular Formula | C₁₀H₁₄N₂O₇[2] | C₉H₁₂N₂O₅S[1] | C₁₀H₁₄N₂O₆S |

| Molecular Weight | 274.23 g/mol [2] | 260.27 g/mol [1] | ~290.3 g/mol |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione[2] | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one[1] | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one |

| CAS Number | 35542-01-9[2] | 13957-31-8[1] | Not available |

| Melting Point | Not available | 139-140 °C[3] | Expected to be a crystalline solid with a melting point in a similar range. |

| Solubility | Soluble in water.[4] | Soluble in DMSO, DMF, and water (approx. 5 mg/mL in PBS, pH 7.2).[5] | Predicted to be soluble in water and polar organic solvents like DMSO and DMF. |

| Appearance | Not available | Light yellow crystalline solid.[3] | Predicted to be a yellow-tinged crystalline solid. |

| pKa | Not available | 8.2[3] | Predicted to have a pKa in a similar range due to the thio-group. |

Postulated Synthesis Protocol

A plausible synthetic route for this compound would involve the thionation of 5-methoxyuridine. This can be adapted from established protocols for the synthesis of 4-thiouridine from uridine.[6][7]

3.1. Overall Synthesis Workflow

Caption: Postulated synthesis workflow for this compound.

3.2. Detailed Experimental Steps

-

Protection of Ribose Hydroxyl Groups:

-

Dissolve 5-methoxyuridine in a suitable solvent (e.g., pyridine).

-

Add an excess of a protecting group reagent, such as acetic anhydride, to acetylate the 2', 3', and 5' hydroxyl groups of the ribose sugar.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction and extract the protected nucleoside.

-

-

Thionation of the Pyrimidine Ring:

-

Dissolve the protected 5-methoxyuridine in an anhydrous solvent (e.g., dioxane or toluene).

-

Add a thionating agent, such as Lawesson's reagent, in a stoichiometric amount.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

-

Deprotection of Ribose Hydroxyl Groups:

-

Dissolve the crude thionated product in a solution of ammonia (B1221849) in methanol (B129727).

-

Stir the mixture at room temperature until the acetyl protecting groups are completely removed (monitored by TLC).

-

Evaporate the solvent to yield the crude this compound.

-

-

Purification:

-

Purify the crude product using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

-

Potential Biological Activity and Applications

Based on the known biological roles of 4-thiouridine, this compound is anticipated to be a valuable tool in molecular biology, particularly for studying RNA metabolism.

4.1. Metabolic Labeling of Nascent RNA

Like 4-thiouridine, this compound is expected to be taken up by cells and incorporated into newly transcribed RNA in place of uridine.[6] The presence of the sulfur atom introduces a unique chemical handle that allows for the specific isolation and analysis of this nascent RNA. The methoxy group at the 5-position may influence its rate of incorporation or its interaction with RNA-binding proteins.

4.2. RNA-Protein Crosslinking

4-Thiouridine is a photoactivatable crosslinker.[8] Upon exposure to near-UV light (around 365 nm), the thiocarbonyl group can form covalent bonds with adjacent amino acid residues of RNA-binding proteins. This property is extensively used in techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to identify the binding sites of RNA-binding proteins. This compound would likely retain this photo-reactivity.

4.3. Therapeutic Potential

Modified nucleosides are a cornerstone of antiviral and anticancer therapies. The introduction of both a methoxy and a thio group could impart unique biological activities, potentially interfering with viral RNA replication or cellular proliferation. Further investigation would be required to determine its efficacy and mechanism of action in these contexts.

Postulated Biological Pathway: Metabolic Labeling and Analysis

The following diagram illustrates the general pathway for the metabolic labeling of RNA with a thiouridine analog and subsequent analysis, which would be the primary application of this compound.

Caption: Metabolic labeling and analysis pathway using a thiouridine analog.

Conclusion

While this compound remains a hypothetical compound with no direct experimental data in the public domain, this guide provides a robust theoretical framework for its structure, properties, synthesis, and potential applications. By drawing parallels with the well-characterized nucleosides 5-methoxyuridine and 4-thiouridine, we postulate that this compound could serve as a valuable tool for investigating RNA metabolism and RNA-protein interactions. The synthesis and experimental validation of this compound are promising avenues for future research in chemical biology and drug discovery.

References

- 1. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxyuridine | C10H14N2O7 | CID 1265899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-THIOURIDINE CAS#: 13957-31-8 [chemicalbook.com]

- 4. CAS 35542-01-9: 5-Methoxyuridine | CymitQuimica [cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 8. 4-Thiouridine | TargetMol [targetmol.com]

The Synthesis and Potential Discovery of 5-Methoxy-4-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are fundamental tools in chemical biology and drug discovery, enabling the study of nucleic acid metabolism, function, and the development of novel therapeutics. 4-thiouridine (B1664626) (4sU), a photoreactive analog of uridine (B1682114), has been instrumental in techniques such as photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) and metabolic labeling of nascent RNA.[1][2][3][4] Modifications at the 5-position of the uracil (B121893) base can further modulate the properties of the nucleoside, influencing its biological activity and potential applications. This guide outlines a hypothetical, yet scientifically grounded, approach to the synthesis of 5-Methoxy-4-thiouridine and explores its potential discovery context and utility in research and drug development.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a multi-step chemical process starting from the readily available precursor, 5-methoxyuridine (B57755). The key transformation is the thionation of the 4-position of the pyrimidine (B1678525) ring. This can be achieved by protecting the hydroxyl groups of the ribose moiety, followed by reaction with a thionating agent, and subsequent deprotection.

Experimental Protocol

Step 1: Acetylation of 5-Methoxyuridine

This initial step protects the hydroxyl groups on the ribose sugar, preventing side reactions during the subsequent thionation step.

-

Materials: 5-Methoxyuridine, Acetic Anhydride (B1165640), Pyridine.

-

Procedure:

-

Suspend 5-Methoxyuridine in pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2',3',5'-tri-O-acetyl-5-methoxyuridine.

-

Purify the product by silica (B1680970) gel chromatography.

-

Step 2: Thionation of the 4-Oxo Group

This is the critical step where the oxygen at the 4-position is replaced with sulfur. Lawesson's reagent is a common and effective thionating agent for this transformation.[2]

-

Materials: 2',3',5'-tri-O-acetyl-5-methoxyuridine, Lawesson's Reagent, Anhydrous Toluene (or another suitable high-boiling solvent).

-

Procedure:

-

Dissolve the acetylated 5-methoxyuridine in anhydrous toluene.

-

Add Lawesson's reagent to the solution.

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting 2',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine by silica gel chromatography.

-

Step 3: Deprotection (Deacetylation)

The final step removes the acetyl protecting groups to yield the target compound, this compound.

-

Materials: 2',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine, Methanolic Ammonia.

-

Procedure:

-

Dissolve the purified acetylated thiouridine derivative in methanolic ammonia.

-

Stir the solution at room temperature and monitor the reaction by TLC.

-

Once the deprotection is complete, remove the solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or silica gel chromatography.

-

Synthetic Workflow Diagram

Potential Discovery and Biological Significance

The discovery of this compound would likely emerge from efforts to fine-tune the properties of 4-thiouridine for specific applications. The introduction of a methoxy (B1213986) group at the 5-position could have several important consequences:

-

Altered Photoreactivity: The electron-donating nature of the methoxy group may alter the UV absorption profile and photoreactivity of the 4-thio group, potentially allowing for crosslinking at different wavelengths or with different efficiencies compared to 4sU.

-

Modified Metabolic Incorporation: The steric and electronic properties of the methoxy group could influence its recognition and incorporation into nascent RNA by RNA polymerases. This might lead to different labeling efficiencies or cellular toxicities.[3][4]

-

Therapeutic Potential: Many modified nucleosides exhibit antiviral or anticancer properties. The unique substitution pattern of this compound could lead to novel therapeutic activities. For instance, 5-fluorouracil (B62378) and its derivatives are used in cancer chemotherapy.[5]

-

Probing RNA-Protein Interactions: The methoxy group could serve as a unique probe to study the local environment of the major groove of RNA, providing insights into RNA structure and its interactions with binding proteins.

Logical Relationship of Potential Applications

Quantitative Data for Related Compounds

While specific data for this compound is unavailable, the following table summarizes typical reaction yields for the synthesis of 4-thiouridine, which can serve as a benchmark for the proposed synthesis.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| Acetylation | Uridine | 2',3',5'-tri-O-acetyluridine | Acetic Anhydride, Pyridine | High | [2] |

| Thionation | 2',3',5'-tri-O-acetyluridine | 2',3',5'-tri-O-acetyl-4-thiouridine | Lawesson's Reagent | High | [2] |

| Deacetylation | 2',3',5'-tri-O-acetyl-4-thiouridine | 4-thiouridine | Methanolic Ammonia | High | [2] |

Conclusion

Although not yet described in the scientific literature, the synthesis of this compound is a feasible endeavor based on established chemical methodologies. Its discovery and characterization would be of significant interest to the scientific community, potentially providing a novel tool for studying RNA biology and a lead compound for drug development. The proposed synthetic route and the exploration of its potential applications are intended to stimulate further research in this promising area of nucleoside chemistry.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Biochemical Pathways Involving 5-Methoxy-4-thiouridine

A comprehensive review of available scientific literature reveals a notable absence of information regarding the biochemical pathways, synthesis, metabolism, and mechanism of action specifically for 5-Methoxy-4-thiouridine. While the field of modified nucleosides is extensive, this particular compound does not appear to be a subject of published research to date.

This guide will, therefore, address the biochemical pathways of closely related and well-studied thiolated uridine (B1682114) derivatives, namely 4-thiouridine (B1664626) (s⁴U) and various 5-substituted 2-thiouridines. This information provides a foundational understanding of the roles similar modifications play in cellular processes and may offer insights into the potential functions of this compound, should it be identified or synthesized in the future.

Section 1: The Landscape of Thiolated Uridines in tRNA

Thiolated nucleosides are critical post-transcriptional modifications found in transfer RNA (tRNA) across all domains of life.[1][2] These modifications, which involve the substitution of an oxygen atom with a sulfur atom, are crucial for the structural integrity of tRNA and the fidelity of protein translation.[2][3][4] The primary thiolated uridine derivatives include 2-thiouridines and 4-thiouridine.

Sulfur modifications are found at several positions within the tRNA molecule, with those in the anticodon loop being particularly important for accurate and efficient decoding of messenger RNA (mRNA).[2][3]

Section 2: Biosynthesis of 4-thiouridine (s⁴U)

4-thiouridine is a conserved modification found in bacteria and archaea at position 8 of the tRNA molecule.[3] Its biosynthesis is a multi-step enzymatic process. In bacteria, the synthesis of s⁴U is dependent on iron-sulfur (Fe-S) clusters.[2] The initial step in the biosynthesis of most thionucleosides involves the activation of sulfur from L-cysteine by cysteine desulfurases, which generates a persulfide group.[1][3]

The metabolic labeling of RNA with 4-thiouridine has become a powerful tool for studying RNA dynamics, including synthesis and degradation rates.[5][6][7] When introduced to cells, 4sU is taken up and incorporated into newly transcribed RNA in place of uridine.[8] This process relies on the nucleotide salvage pathway, where 4sU is converted into its triphosphate form (s⁴UTP) before being incorporated by RNA polymerases.[5][6][9]

Below is a generalized workflow for the metabolic labeling of RNA using 4-thiouridine.

Section 3: 5-Substituted 2-Thiouridines

While distinct from 4-thiouridines, 5-substituted 2-thiouridines represent another major class of modified uridines with significant biological roles. These modifications occur at the wobble position (position 34) of the tRNA anticodon and are crucial for accurate codon recognition.[1][4]

Examples of these modifications include:

-

5-taurinomethyl-2-thiouridine (τm⁵s²U) [1]

The biosynthesis of the 2-thio group in these molecules also involves cysteine desulfurases.[1] In eukaryotes, the biosynthesis of 2-thiouridine (B16713) in cytosolic tRNA is dependent on Fe-S clusters.[2]

The "hyper-modification" at the C5 position of 2-thiouridine is critical for maintaining the thio-modification and the overall function of the tRNA.[1] Oxidative stress can lead to the desulfurization of 5-substituted 2-thiouridines, potentially impairing tRNA function and altering protein translation.[4]

Section 4: Functional Implications and Research Applications

The incorporation of 4-thiouridine into RNA has been shown to have dose-dependent effects on cellular processes. At high concentrations (above 50 µM), 4sU can inhibit the production and processing of ribosomal RNA (rRNA), leading to a nucleolar stress response.[10][11] It has also been suggested that 4sU incorporation may alter RNA secondary structure, which could interfere with processes like pre-mRNA splicing.[8]

Despite these considerations, 4sU remains a valuable tool in molecular biology. Its applications include:

-

Metabolic labeling for RNA-seq (TUC-seq, SLAM-seq, TimeLapse-seq) to study RNA expression and decay dynamics.[5][6]

-

Photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) to identify RNA-protein interaction sites.[9][10]

-

Proximity labeling techniques to study subcellular RNA localization.[12]

Section 5: Synthesis of Thiouridines

The chemical synthesis of 4-thiouridine typically starts from uridine. A common synthetic route involves the acetylation of the hydroxyl groups, followed by thionation of the 4-oxo group using Lawesson's reagent, and subsequent deacetylation to yield 4-thiouridine.[5] Prodrug strategies have also been developed to improve the cellular uptake and metabolic labeling efficiency of 4sU by delivering it as a 5'-monophosphate.[5][6]

A generalized synthetic pathway is depicted below.

Conclusion

References

- 1. Sulfur Modifications of the Wobble U34 in tRNAs and their Intracellular Localization in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Thiouridine-Enhanced Peroxidase-Generated Biotinylation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic properties of 5-Methoxy-4-thiouridine

An In-depth Technical Guide on the Spectroscopic Properties of 5-Methoxy-4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a modified nucleoside of interest in various biomedical research fields. Due to the limited availability of direct experimental data for this compound, this guide leverages spectroscopic data from the closely related compound 5-methoxyuridine (B57755) and established principles of 4-thiouridine (B1664626) derivatives to present a detailed and informative resource.

Core Spectroscopic Properties

The introduction of a methoxy (B1213986) group at the 5-position and a sulfur atom at the 4-position of the uridine (B1682114) base significantly influences its electronic and structural characteristics, which are reflected in its spectroscopic signatures.

UV-Vis Absorption Spectroscopy

The thionation of the uracil (B121893) ring is known to induce a significant bathochromic shift (shift to longer wavelengths) in the primary absorption band. While uridine typically exhibits an absorption maximum (λmax) around 262 nm, 4-thiouridine and its derivatives show a characteristic strong absorption in the UVA range, typically between 330 and 340 nm. This property makes them useful photosensitizers for applications such as photo-cross-linking studies.

Based on the known spectroscopic behavior of 4-thiouridine analogs, the UV-Vis absorption spectrum of this compound is predicted to have a maximum absorption wavelength (λmax) in the range of 330-340 nm. The molar absorptivity (ε) is expected to be in the order of 104 M-1cm-1, characteristic of such compounds.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Property | Predicted Value | Solvent |

| λmax (nm) | 330 - 340 | Methanol/Water |

| Molar Absorptivity (ε) (M-1cm-1) | ~20,000 | Methanol/Water |

Fluorescence Spectroscopy

Currently, there is limited to no information available in the scientific literature regarding the intrinsic fluorescence properties of this compound. Thiouridines are known to be efficient intersystem crossing agents, populating the triplet state upon photoexcitation, which often leads to low fluorescence quantum yields. The fluorescence characteristics would be highly dependent on the solvent environment and temperature. Further experimental investigation is required to fully characterize its fluorescence spectrum, quantum yield, and lifetime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported 1H and 13C NMR chemical shifts for 5-methoxyuridine, which serve as a foundational reference for predicting the spectrum of this compound.[1]

Table 2: 1H NMR Spectroscopic Data of 5-Methoxyuridine [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H6 | 7.85 | s |

| H1' | 5.85 | d |

| H5'a, H5'b | 3.85 - 3.70 | m |

| H2', H3', H4' | 4.15 - 4.00 | m |

| OCH3 | 3.75 | s |

Table 3: 13C NMR Spectroscopic Data of 5-Methoxyuridine [1]

| Carbon | Chemical Shift (δ, ppm) |

| C4 | 163.5 |

| C2 | 151.0 |

| C5 | 140.0 |

| C6 | 125.0 |

| C1' | 90.0 |

| C4' | 85.0 |

| C2' | 75.0 |

| C3' | 70.0 |

| C5' | 61.0 |

| OCH3 | 59.0 |

For this compound, the C4 signal would be significantly shifted downfield to ~190-200 ppm due to the C=S bond. The C5 and C6 signals would also experience shifts due to the altered electronic nature of the pyrimidine (B1678525) ring.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M+H]+ or [M-H]- depending on the ionization mode. The exact mass can be calculated from its molecular formula (C10H14N2O6S).

Table 4: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C10H14N2O6S |

| Molecular Weight | 290.29 g/mol |

| [M+H]+ (m/z) | 291.0645 |

| [M-H]- (m/z) | 289.0499 |

Fragmentation patterns in mass spectrometry of nucleosides typically involve the cleavage of the glycosidic bond, leading to fragments corresponding to the base and the sugar moiety. For this compound, characteristic fragments would include the loss of the ribose sugar and fragmentation of the methoxy-thiouracil base.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound can be adapted from established methods for similar nucleoside analogs.

Synthesis of this compound

A plausible synthetic route for this compound would involve the thionation of a protected 5-methoxyuridine precursor.

-

Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of 5-methoxyuridine are protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine.

-

Thionation: The protected 5-methoxyuridine is then treated with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like dioxane or toluene (B28343) at elevated temperatures.

-

Deprotection: The protecting groups are subsequently removed under basic conditions (e.g., with methanolic ammonia) to yield this compound.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

References

In Vivo Stability and Degradation of 5-Methoxy-4-thiouridine: A Technical Guide

Disclaimer: As of the latest literature review, specific in vivo stability and degradation data for 5-Methoxy-4-thiouridine is not available. This guide provides an in-depth analysis based on the known metabolic pathways of the parent compound, 4-thiouridine (B1664626) (4sU), and the influence of methoxy (B1213986) modifications on nucleoside stability. The information presented herein is intended for researchers, scientists, and drug development professionals to inform initial hypotheses and experimental design.

Introduction

This compound is a modified pyrimidine (B1678525) nucleoside analog. Such modifications are of significant interest in drug development and molecular biology for their potential to alter the physicochemical properties, metabolic stability, and biological activity of nucleosides and nucleic acids. Understanding the in vivo fate of these molecules is critical for their therapeutic application and for interpreting data from metabolic labeling studies. This document outlines the current understanding of 4-thiouridine's in vivo behavior and provides a predictive framework for the stability and degradation of its 5-methoxy derivative.

Cellular Uptake and Anabolism of 4-Thiouridine

The initial step in the in vivo journey of 4-thiouridine (and likely this compound) is its transport into the cell and subsequent phosphorylation.

4-thiouridine (4sU) is readily taken up by mammalian cells through nucleoside transporters.[1] Once inside the cell, it enters the nucleotide salvage pathway to be converted into its active triphosphate form, 4-thiouridine triphosphate (s⁴UTP).[2] This process is mediated by cellular kinases. The active triphosphate can then be incorporated into newly transcribed RNA by RNA polymerases.[3][4]

Experimental Protocol: Metabolic Labeling with 4-Thiouridine

A common method to study the uptake and incorporation of 4sU into nascent RNA is through metabolic labeling.

Objective: To label newly transcribed RNA in cell culture with 4-thiouridine for subsequent analysis of RNA synthesis, processing, or stability.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile RNase-free water)[1]

-

TRIzol reagent for RNA extraction[5]

-

Biotin-HPDP for biotinylation of 4sU-labeled RNA[6]

-

Streptavidin-coated magnetic beads for purification[5]

Procedure:

-

Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.

-

Labeling: Add 4sU to the culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time (from minutes to hours) should be determined empirically for each cell type and experimental goal to minimize potential toxicity.[2][4]

-

Cell Lysis and RNA Extraction: After the desired labeling period, aspirate the medium and lyse the cells using TRIzol. Proceed with total RNA extraction according to the manufacturer's protocol.[5]

-

Biotinylation of 4sU-labeled RNA: The thiol group of the incorporated 4sU allows for its specific biotinylation using reagents like Biotin-HPDP.[6]

-

Purification of Labeled RNA: The biotinylated RNA can be selectively isolated from the total RNA population using streptavidin-coated magnetic beads.[5]

-

Downstream Analysis: The purified, newly transcribed RNA can be analyzed by methods such as qRT-PCR, microarray, or next-generation sequencing.

In Vivo Stability of 4-Thiouridine Containing RNA

Once incorporated into RNA, the presence of 4-thiouridine can influence the stability of the transcript. Studies have shown that RNA containing 4sU can be more stable than its unmodified counterpart.[7] This increased stability is thought to be due to alterations in RNA secondary structure.[7]

Potential Influence of the 5-Methoxy Group

Predicted Degradation Pathway of this compound

While no specific degradation pathway for this compound has been elucidated, a putative pathway can be inferred from the known catabolism of pyrimidines and related modified nucleosides.[11][12][13] The degradation is expected to proceed through the canonical pyrimidine catabolic pathway, with potential modifications due to the thio and methoxy groups.

The proposed degradation pathway likely involves the following steps:

-

De-glycosylation: The first step is likely the cleavage of the N-glycosidic bond by a nucleoside phosphorylase, releasing the free base, 5-Methoxy-4-thiouracil, and ribose-1-phosphate.

-

Ring Reduction: The pyrimidine ring of 5-Methoxy-4-thiouracil is then likely reduced by dihydropyrimidine (B8664642) dehydrogenase (DPD).

-

Ring Opening: The reduced ring is subsequently hydrolyzed by dihydropyrimidinase (DHP) to open the ring structure.

-

Further Breakdown: The resulting open-chain molecule is further catabolized by ureidopropionase, eventually leading to smaller, excretable molecules.

It is important to note that the sulfur atom at the 4th position may be subject to oxidation or other metabolic transformations. The methoxy group at the 5th position may also be demethylated.

Data Presentation

As no quantitative data for this compound is available, the following table summarizes the known information for the parent compound, 4-thiouridine.

| Parameter | Finding for 4-Thiouridine | Reference |

| Cellular Uptake | Readily taken up by mammalian cells via nucleoside transporters. | [1] |

| Metabolism | Phosphorylated to s⁴UTP via the nucleotide salvage pathway and incorporated into RNA. | [2] |

| Toxicity | Can be toxic to certain cell types at high concentrations (>50 µM) and with extended exposure. | [2][4] |

| Effect on RNA Stability | Can increase the stability of pre-mRNA. | [7] |

Visualizations

Anabolic Pathway of 4-Thiouridine

Caption: Cellular uptake and anabolic pathway of 4-thiouridine.

Proposed Catabolic Pathway of 5-Methoxy-4-thiouracil

Caption: Inferred catabolic pathway of the 5-Methoxy-4-thiouracil base.

Conclusion and Future Directions

The in vivo stability and degradation of this compound remain to be experimentally determined. Based on the available data for 4-thiouridine and general principles of nucleoside metabolism, it is hypothesized that the 5-methoxy modification may enhance its stability against enzymatic degradation. The proposed anabolic and catabolic pathways provide a framework for future experimental investigation.

Future research should focus on:

-

Pharmacokinetic studies: Determining the in vivo half-life, distribution, metabolism, and excretion of this compound.

-

Metabolite identification: Identifying the degradation products of this compound in various biological matrices.

-

Enzymatic assays: Characterizing the specific enzymes involved in the metabolism of this compound.

-

Comparative stability studies: Directly comparing the in vivo stability of this compound with that of 4-thiouridine and uridine.

Such studies will be crucial for the rational design of novel therapeutic agents and for the accurate interpretation of data from studies employing this modified nucleoside.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4'-C-Methoxy-2'-deoxy-2'-fluoro Modified Ribonucleotides Improve Metabolic Stability and Elicit Efficient RNAi-Mediated Gene Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. egyankosh.ac.in [egyankosh.ac.in]

Early Research on 5-Methoxy-4-thiouridine as a Metabolic Label: A Technical Guide

To our valued researchers, scientists, and drug development professionals,

This technical guide addresses the inquiry into the early research on 5-Methoxy-4-thiouridine (5-MeO-4-SU) as a metabolic label. Following a comprehensive review of available scientific literature, we have found no significant body of research detailing the use of this compound for this purpose. While chemical suppliers list the compound, its application appears focused on its potential as a purine (B94841) nucleoside analogue with possible antitumor properties, rather than as a tool for metabolic labeling of RNA.

The field of metabolic labeling has instead extensively focused on a closely related analogue, 4-thiouridine (B1664626) (4sU) . This guide, therefore, pivots to provide an in-depth overview of the foundational research on 4sU as a metabolic label, a technique that has become a cornerstone for studying RNA dynamics. We will adhere to the original request's structure, presenting quantitative data, detailed experimental protocols, and visualizations to offer a valuable resource for your research endeavors.

4-Thiouridine (4sU) as a Metabolic Label for Nascent RNA

4-Thiouridine is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA.[1] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom. This thionucleoside is incorporated into RNA by cellular RNA polymerases, effectively "tagging" nascent transcripts. The presence of the thiol group allows for the specific chemical modification and subsequent enrichment of this newly synthesized RNA, separating it from the pre-existing RNA pool. This powerful technique has enabled researchers to study various aspects of RNA metabolism, including transcription rates, RNA processing, and degradation kinetics.

Quantitative Data Summary

The efficiency and application of 4sU labeling have been quantitatively assessed in numerous studies. The following tables summarize key data from early and foundational research on the use of 4sU.

Table 1: 4sU Labeling Concentrations and Durations in Mammalian Cells

| Cell Line | 4sU Concentration (μM) | Labeling Duration | Purpose of Study | Reference |

| HEK293 | 100 | 24 hours | Investigating impact on pre-mRNA splicing | [1] |

| HEK293 | 500 | 2 hours | Investigating impact on pre-mRNA splicing | [1] |

| U2OS | 50 | Not Specified | Investigating cellular toxicity | [2] |

| Various | >100 | >12 hours | Potential for adverse effects | [1] |

Table 2: Comparison of Metabolic Labeling Reagents

| Metabolic Label | Key Features | Advantages | Disadvantages |

| 4-thiouridine (4sU) | Thiol-containing uridine analog. | Versatile, allows for both enrichment and sequencing-based detection.[2] | Can cause nucleolar stress at high concentrations.[2] |

| 5-bromouridine (BrU) | Brominated uridine analog. | Used for studying RNA stability (BRIC-seq).[2] | Less commonly used for nascent RNA capture. |

| 5-ethynyluridine (EU) | Contains an alkyne group. | Allows for covalent "click" chemistry-based enrichment.[2] | Different chemical properties may affect RNA biology. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)

Objective: To label newly transcribed RNA in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other lysis buffer

Procedure:

-

Culture mammalian cells to the desired confluency (typically 70-80%).

-

Prepare the 4sU-containing medium by diluting the 4sU stock solution to the final desired concentration (e.g., 100-500 μM) in pre-warmed complete culture medium.

-

Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.

-

Incubate the cells for the desired labeling period (ranging from minutes to hours, depending on the experimental goal).

-

After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly on the plate by adding TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.

Protocol 2: Biotinylation of 4sU-labeled RNA

Objective: To specifically attach a biotin (B1667282) molecule to the thiol group of incorporated 4sU for subsequent affinity purification.

Materials:

-

Total RNA containing 4sU-labeled transcripts

-

EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylating agent)

-

Dimethylformamide (DMF)

-

Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

RNase-free water

Procedure:

-

Dissolve Biotin-HPDP in DMF to a stock concentration of 1 mg/mL.

-

In an RNase-free tube, mix the total RNA (typically 25-100 µg) with biotinylation buffer.

-

Add the Biotin-HPDP solution to the RNA mixture. The final concentration of Biotin-HPDP should be approximately 0.5 mg/mL.

-

Incubate the reaction at room temperature for 1.5 to 2 hours with gentle rotation, protected from light.

-

After incubation, purify the biotinylated RNA from unreacted biotin using chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.

Protocol 3: Enrichment of Biotinylated 4sU-RNA

Objective: To isolate the newly transcribed, biotinylated RNA from the total RNA population.

Materials:

-

Biotinylated total RNA

-

Streptavidin-coated magnetic beads

-

Binding/washing buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, 0.1% Tween-20)

-

Elution buffer containing a reducing agent (e.g., 100 mM DTT)

Procedure:

-

Resuspend the streptavidin-coated magnetic beads in binding/washing buffer.

-

Add the biotinylated RNA to the bead suspension.

-

Incubate for 30 minutes at room temperature with rotation to allow for binding of the biotinylated RNA to the beads.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant (containing unlabeled, pre-existing RNA).

-

Wash the beads several times with the binding/washing buffer to remove non-specifically bound RNA.

-

To elute the purified 4sU-labeled RNA, resuspend the beads in elution buffer containing a reducing agent like DTT, which will cleave the disulfide bond of the Biotin-HPDP linker.

-

Incubate for 5-10 minutes at room temperature.

-

Place the tube on the magnetic stand and collect the supernatant, which now contains the enriched newly transcribed RNA.

-

The purified RNA can then be precipitated and used for downstream applications such as qRT-PCR or RNA sequencing.

Mandatory Visualizations

The following diagrams illustrate key processes in 4sU metabolic labeling.

Caption: Experimental workflow for 4sU metabolic labeling of nascent RNA.

Caption: Cellular uptake and metabolic activation pathway of 4-thiouridine.

References

Unveiling the Potential: A Technical Guide to the Biological Functions of 5-Methoxy Modified Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA biology and therapeutics is undergoing a profound transformation, driven by a deeper understanding of the intricate roles of modified ribonucleosides. Among these, 5-methoxy modified ribonucleosides, particularly 5-methoxyuridine (B57755) (5moU) and its derivatives, have emerged as key players with significant implications for gene expression, immune modulation, and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge surrounding the biological functions of 5-methoxy modified ribonucleosides, with a focus on their impact on translation, immunogenicity, and cellular stress responses. We delve into the underlying molecular mechanisms, present quantitative data to support these findings, and provide detailed experimental protocols for their study, aiming to equip researchers and drug development professionals with the knowledge to harness the potential of these fascinating modifications.

I. Core Biological Functions of 5-Methoxy Modified Ribonucleosides

A. Role in Transfer RNA (tRNA) and Translation

Naturally occurring 5-methoxy modified ribonucleosides, such as 5-methoxyuridine (mo5U) and 5-methoxycarbonylmethoxyuridine (mcmo5U), are primarily found at the wobble position (position 34) of the anticodon in bacterial transfer RNAs (tRNAs)[1]. These modifications play a crucial role in expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons. This "wobble" pairing is essential for the efficiency and fidelity of protein synthesis[1].

The biosynthesis of these modifications is a multi-step enzymatic process. In Gram-positive bacteria, 5-hydroxyuridine (B57132) (ho5U) in tRNA is methylated by the enzyme TrmR to form mo5U, using S-adenosyl-L-methionine (SAM) as the methyl donor. In Gram-negative bacteria, a more complex pathway leads to the formation of 5-carboxymethoxyuridine (cmo5U), which can be further methylated to mcmo5U by the methyltransferase CmoM[1].

// Pathway U34 -> ho5U [label="Hydroxylation"]; ho5U -> mo5U [label="Methylation (TrmR, SAM)"]; ho5U -> cmo5U [label="Carboxymethylation\n(CmoA, CmoB)"]; cmo5U -> mcmo5U [label="Methylation (CmoM, SAM)"]; } dot Biosynthesis of 5-methoxy modified uridines in bacterial tRNA.

B. Impact on Synthetic mRNA Translation and Stability

The incorporation of 5-methoxyuridine into in vitro transcribed (IVT) mRNA has garnered significant attention in the field of mRNA therapeutics. Complete substitution of uridine (B1682114) with 5moU has been shown to enhance protein expression from the synthetic mRNA transcript[2][3]. While some studies report a significant increase in protein output, others suggest the effect can be context-dependent, influenced by the specific mRNA sequence and the cell type being used[4]. The enhanced translation may be attributed to increased mRNA stability, as 5moU-modified mRNA has been observed to be more resistant to degradation[2][3][5].

C. Modulation of the Innate Immune Response

A key advantage of using 5moU-modified mRNA in therapeutic applications is its reduced immunogenicity. Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, and cytosolic sensors like RIG-I, triggering an innate immune response characterized by the production of pro-inflammatory cytokines and type I interferons[6][7]. This can lead to translational shutdown and degradation of the mRNA therapeutic.

The presence of 5moU within the mRNA sequence appears to dampen the activation of these pattern recognition receptors[6][[“]][9]. This immune-evasive property is crucial for achieving sustained protein expression in vivo and minimizing potential adverse effects of mRNA-based therapies. The precise molecular mechanism by which 5moU modification evades RIG-I and TLR recognition is an area of active investigation but is thought to involve alterations in the RNA structure or its interaction with the receptor binding pockets.

D. Role in Cellular Stress Responses

The epitranscriptome, including tRNA modifications, plays a significant role in orchestrating the cellular response to various stressors[2][[“]][10][11]. Changes in the levels of specific tRNA modifications can lead to codon-biased translation, favoring the synthesis of stress-response proteins while globally downregulating protein synthesis to conserve energy[[“]][11]. For instance, under oxidative stress, the tRNA modification landscape is reprogrammed to facilitate the translation of mRNAs enriched in specific codons[[“]]. While the direct involvement of 5-methoxy modified ribonucleosides in specific stress pathways like the unfolded protein response (UPR) is not yet well-defined, the established role of tRNA modifications in stress responses suggests that they are likely to be involved. The UPR is a critical cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), involving sensors like IRE1α, PERK, and ATF6[5][12][13][14][15][16]. Future research may elucidate a more direct link between 5-methoxy modifications and the UPR.

II. Quantitative Data on the Effects of 5-Methoxyuridine Modification

The following tables summarize quantitative data from studies investigating the impact of 5-methoxyuridine (5moU) modification on protein expression and cytokine induction in human primary macrophages transfected with modified mRNA encoding Green Fluorescent Protein (GFP).

Table 1: Effect of Uridine Modifications on GFP Expression in Human Macrophages

| mRNA Modification | Mean Fluorescence Intensity (MFI) of GFP | Fold Change vs. Unmodified |

| Unmodified Uridine | 1,500 | 1.0 |

| Pseudouridine (Ψ) | 4,500 | 3.0 |

| N1-methylpseudouridine (m1Ψ) | 5,000 | 3.3 |

| 5-methoxyuridine (5moU) | 6,000 | 4.0 |

| 5-methylcytidine (5mC) + Ψ | 3,000 | 2.0 |

Data adapted from a study on human primary macrophages, showing that 5moU modification resulted in the highest protein expression[3][[“]].

Table 2: Effect of Uridine Modifications on Cytokine Secretion from Human Macrophages

| mRNA Modification | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |

| Unmodified Uridine | >2000 | >2000 | >1000 |

| Pseudouridine (Ψ) | ~1500 | ~1000 | ~500 |

| N1-methylpseudouridine (m1Ψ) | ~500 | ~200 | <100 |

| 5-methoxyuridine (5moU) | <100 | <100 | Not Detected |

| 5-methylcytidine (5mC) + Ψ | ~1000 | ~800 | ~300 |

| Untransfected Control | <50 | <50 | Not Detected |

Data adapted from the same study, demonstrating the significantly reduced pro-inflammatory cytokine and type I interferon secretion with 5moU-modified mRNA[[“]].

III. Detailed Experimental Protocols

A. In Vitro Transcription of 5-Methoxyuridine Modified mRNA

This protocol describes the synthesis of 5moU-modified mRNA using a commercially available T7 RNA polymerase kit.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.

-

T7 RNA Polymerase Kit (e.g., from Thermo Fisher Scientific, Promega, or NEB).

-

NTP solution mix (ATP, GTP, CTP, each at 100 mM).

-

5-methoxyuridine-5'-triphosphate (5moU-TP) solution (100 mM).

-

RNase inhibitor.

-

DNase I, RNase-free.

-

Nuclease-free water.

-

RNA purification kit (e.g., column-based or magnetic bead-based).

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order:

-

Nuclease-free water to a final volume of 20 µL.

-

10X T7 Reaction Buffer: 2 µL.

-

ATP, GTP, CTP solution mix (100 mM each): 0.8 µL of each.

-

5moU-TP (100 mM): 2 µL (for complete substitution of UTP).

-

Linearized DNA template (1 µg/µL): 1 µL.

-

RNase Inhibitor (40 U/µL): 1 µL.

-

T7 RNA Polymerase: 2 µL.

-

-

Incubation: Mix gently by pipetting up and down. Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

-

Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidic electrophoresis system (e.g., Agilent Bioanalyzer). A single, sharp band at the expected size indicates high-quality mRNA.

B. Quantification of 5-Methoxyuridine in RNA by LC-MS/MS

This protocol provides a general workflow for the sensitive detection and quantification of 5moU in an RNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Purified RNA sample.

-

Nuclease P1.

-

Bacterial alkaline phosphatase.

-

Nuclease-free water.

-

LC-MS grade solvents (e.g., acetonitrile, formic acid).

-

5-methoxyuridine analytical standard.

-

LC-MS/MS system.

Procedure:

-

RNA Digestion:

-

To 1-5 µg of purified RNA, add nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

-

Incubate at 37°C for 2-4 hours to digest the RNA into individual nucleosides.

-

-

Sample Preparation:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant to a new tube and dilute with an appropriate volume of LC-MS grade water.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 column for chromatographic separation.

-

Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) to elute the nucleosides.

-

The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 5-methoxyuridine (e.g., m/z 275.1 -> 143.1)[13].

-

-

Quantification:

-

Generate a standard curve using serial dilutions of the 5-methoxyuridine analytical standard.

-

Quantify the amount of 5moU in the sample by comparing its peak area to the standard curve.

-

C. Assessment of Cytokine Response to Modified mRNA in Human Macrophages

This protocol outlines a method to assess the pro-inflammatory cytokine response of human primary macrophages to transfection with 5moU-modified mRNA.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

Macrophage-colony stimulating factor (M-CSF).

-

RPMI-1640 medium with 10% fetal bovine serum (FBS).

-

5moU-modified mRNA and unmodified control mRNA.

-

Transfection reagent suitable for primary cells (e.g., Lipofectamine MessengerMAX).

-

ELISA kits for human TNF-α, IL-6, and IFN-β.

Procedure:

-

Macrophage Differentiation:

-

Isolate PBMCs from healthy donor blood by density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.

-

-

Transfection:

-

Seed the differentiated macrophages in a 24-well plate.

-

Prepare mRNA-lipid complexes by mixing the mRNA (e.g., 500 ng per well) with the transfection reagent in a serum-free medium, following the manufacturer's protocol.

-

Add the complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh culture medium.

-

-

Sample Collection:

-

At various time points post-transfection (e.g., 6, 24, 48 hours), collect the cell culture supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of TNF-α, IL-6, and IFN-β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels induced by the 5moU-modified mRNA to those induced by the unmodified mRNA and an untransfected control.

-

IV. Future Directions and Therapeutic Implications

The study of 5-methoxy modified ribonucleosides is a rapidly evolving field with significant therapeutic potential. The ability of 5moU to enhance protein expression while mitigating innate immune responses makes it a highly attractive modification for the development of mRNA-based vaccines and therapeutics for a wide range of diseases, including infectious diseases, cancer, and genetic disorders.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which 5moU modulates the activity of innate immune sensors.

-

Investigating the role of 5-methoxy modified ribonucleosides in cellular stress responses and their potential as therapeutic targets in diseases associated with chronic stress.

-

Exploring the broader biological functions of naturally occurring 5-methoxy modified tRNAs in eukaryotes and their potential involvement in disease pathogenesis.

-

Optimizing the use of 5moU in combination with other mRNA modifications and delivery systems to further enhance the efficacy and safety of mRNA therapeutics.

By continuing to unravel the complexities of these modifications, the scientific community can unlock their full potential to revolutionize modern medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Versatile Roles of the tRNA Epitranscriptome during Cellular Responses to Toxic Exposures and Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. consensus.app [consensus.app]

- 9. rupress.org [rupress.org]

- 10. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 11. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Methoxy-4-thiouridine (5-MeO-4-SU) Metabolic Labeling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with nucleotide analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. This document provides a detailed protocol for the metabolic labeling of newly transcribed RNA in mammalian cells using 5-Methoxy-4-thiouridine (5-MeO-4-SU). While specific literature on 5-MeO-4-SU is not widely available, the protocol is adapted from well-established methods for the structurally similar and commonly used analog, 4-thiouridine (B1664626) (4sU). The central principle relies on the incorporation of the modified nucleoside into newly synthesized RNA. The 4-thiol group then serves as a chemical handle for subsequent biotinylation and affinity purification, allowing for the specific isolation of newly transcribed RNA.[1][2][3][4][5]

The introduction of a methoxy (B1213986) group at the 5-position of the uracil (B121893) base is not expected to interfere with the thiol-specific chemical reactions that are fundamental to the labeling and purification process. However, researchers should be aware that the specific uptake, incorporation efficiency, and potential cellular effects of 5-MeO-4-SU may differ from those of 4sU. Therefore, optimization of labeling conditions is recommended.

Principle of the Method

The experimental workflow for metabolic labeling with 5-MeO-4-SU can be summarized in the following key steps:

-

Metabolic Labeling: Mammalian cells are incubated with 5-MeO-4-SU, which is taken up by the cells and converted into its triphosphate form. This analog is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine.

-

Total RNA Isolation: After the desired labeling period, total cellular RNA, containing both pre-existing unlabeled RNA and newly synthesized 5-MeO-4-SU-containing RNA, is extracted.

-

Thiol-Specific Biotinylation: The thiol group on the incorporated 5-MeO-4-SU is specifically reacted with a biotinylating reagent, such as HPDP-Biotin, which forms a disulfide bond with the sulfur atom. This attaches a biotin (B1667282) tag exclusively to the newly transcribed RNA.[2][3]

-

Affinity Purification: The biotinylated RNA is then selectively captured using streptavidin-coated magnetic beads.[2][3][6]

-

Elution of Labeled RNA: The purified, newly transcribed RNA is released from the beads by cleavage of the disulfide bond using a reducing agent like dithiothreitol (B142953) (DTT).[2][3]

-

Downstream Analysis: The isolated newly transcribed RNA can be used for various downstream applications, including quantitative RT-PCR, microarray analysis, and next-generation sequencing to study gene expression dynamics.[6]

Experimental Protocols

Materials and Reagents

-

This compound (5-MeO-4-SU)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

TRIzol reagent

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

-

EZ-Link HPDP-Biotin

-

Dimethylformamide (DMF)

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

Streptavidin-coated magnetic beads

-

Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20)

-

100 mM Dithiothreitol (DTT) in RNase-free water

-

Glycogen (B147801), RNase-free

Protocol 1: Metabolic Labeling of Mammalian Cells

-

Cell Plating: Plate mammalian cells in a suitable culture dish (e.g., 10 cm dish) to reach 70-80% confluency at the time of labeling.[2][3]

-

Prepare Labeling Medium: Prepare a stock solution of 5-MeO-4-SU in a suitable solvent (e.g., DMSO or sterile water). Just before use, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration.

-

Labeling: Aspirate the old medium from the cells and replace it with the 5-MeO-4-SU-containing medium.

-

Incubation: Incubate the cells for the desired period. The optimal labeling time and concentration should be determined empirically for each cell type and experimental goal (see Table 1 for 4sU recommendations as a starting point).[3]

-

Harvesting: After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the dish (e.g., 1 mL for a 10 cm dish).[2]

Protocol 2: Total RNA Isolation

-

Phase Separation: Transfer the cell lysate in TRIzol to a microcentrifuge tube. Add chloroform (0.2 mL per 1 mL of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol, mix well, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[2]

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Carefully remove all the ethanol and air-dry the pellet for a few minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

-

Quantification: Determine the RNA concentration and purity using a spectrophotometer.

Protocol 3: Biotinylation of 5-MeO-4-SU-labeled RNA

-

Reaction Setup: In an RNase-free tube, combine the following:

-

Total RNA (up to 100 µg)

-

10x Biotinylation Buffer (1/10th of the final volume)

-

HPDP-Biotin (from a 1 mg/mL stock in DMF, use approximately 2 µL per µg of RNA)[2]

-

RNase-free water to the final volume.

-

-

Incubation: Incubate the reaction mixture for 1.5 hours at room temperature with gentle rotation, protected from light.[2]

-

Purification: Remove excess biotin by performing a chloroform extraction followed by isopropanol precipitation as described in the RNA isolation protocol.

Protocol 4: Affinity Purification of Biotinylated RNA

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions with a suitable washing buffer.

-

Binding: Resuspend the biotinylated RNA in a binding buffer and add it to the washed beads. Incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.

-

Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains the unlabeled, pre-existing RNA. Wash the beads several times with the washing buffer to remove non-specifically bound RNA.

-

Elution: To elute the newly transcribed RNA, resuspend the beads in a solution of 100 mM DTT. Incubate for 5-10 minutes at room temperature. The DTT will cleave the disulfide bond, releasing the RNA from the beads.[2][3]

-

Final Purification: Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted RNA to a new tube. Purify the RNA using an RNA cleanup kit or by ethanol precipitation. Add glycogen as a carrier to improve recovery.

Data Presentation

Table 1: Recommended Starting Concentrations of 4-thiouridine (4sU) for Metabolic Labeling (Adaptable for 5-MeO-4-SU)

| Labeling Duration | Recommended 4sU Concentration (µM) |

| < 10 minutes | 500 - 1000 |

| 15 - 30 minutes | 200 - 500 |

| 60 minutes | 100 - 200 |

| > 120 minutes | 50 - 100 |

Note: These concentrations are based on published data for 4sU and should be optimized for 5-MeO-4-SU and the specific cell line used.[3] High concentrations of nucleoside analogs can sometimes have cytotoxic effects or perturb normal cellular processes.[7]

Visualizations

Caption: Experimental workflow for this compound metabolic labeling.

Caption: Cellular uptake and incorporation of this compound into RNA.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nascent RNA Sequencing using 5-Methoxy-4-thiouridine (5-MeO-4SU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of nascent RNA provides a real-time snapshot of gene transcription, offering invaluable insights into the dynamic regulation of gene expression. Metabolic labeling of newly transcribed RNA with nucleoside analogs is a powerful technique to isolate and sequence these nascent transcripts. 5-Methoxy-4-thiouridine (5-MeO-4SU) is a modified nucleoside analog designed for metabolic labeling of RNA. Similar to the widely used 4-thiouridine (B1664626) (4sU), 5-MeO-4SU is incorporated into newly synthesized RNA transcripts by RNA polymerases. The presence of the thiol group allows for the specific biotinylation of the labeled RNA, enabling its enrichment and subsequent analysis by next-generation sequencing (nascent RNA-seq).

This document provides detailed application notes and protocols for the use of this compound in nascent RNA sequencing. The protocols provided are based on established methodologies for 4-thiouridine (4sU) and serve as a comprehensive guide for researchers. Optimization of specific parameters, such as labeling concentration and duration, is recommended for different cell types and experimental goals.

Principle of the Method

The workflow for nascent RNA sequencing using 5-MeO-4SU involves several key steps. First, cells are incubated with 5-MeO-4SU, which is taken up by the cells and converted into its triphosphate form. This analog is then incorporated into newly transcribed RNA in place of uridine. Following RNA isolation, the thiol group on the incorporated 5-MeO-4SU is specifically biotinylated. The biotinylated nascent RNA is then captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched nascent RNA is eluted and used for the preparation of sequencing libraries.

Data Presentation

The following tables provide representative quantitative data based on experiments using the closely related analog, 4-thiouridine (4sU). These values can be used as a starting point for optimizing experiments with this compound.

Table 1: Recommended Labeling Conditions with 4-Thiouridine (4sU) for Various Cell Types.

| Cell Type | 4sU Concentration (µM) | Labeling Time | Reference |

|---|---|---|---|

| Murine Fibroblasts (NIH-3T3) | 100 - 5000 | 15 min - 2 hr | [1][2] |

| Human B-cells (DG75) | 100 - 5000 | 1 hr | [1] |

| Human Endothelial Cells (SVEC 4-10) | 100 - 5000 | 1 hr | [1] |

| Human Embryonic Kidney (HEK293) | 40 | 2 hr - 24 hr |

| Mouse Embryonic Stem Cells (mESCs) | 200 | Short incubations |[3] |

Table 2: Representative Yield of 4sU-labeled RNA.

| Cell Line | Labeling Time | Labeled RNA as % of Total RNA | Reference |

|---|---|---|---|

| Human B-cells | 5 min | ~0.8% | [4] |

| Human B-cells | 60 min | ~3.5% | [4] |

| HEK293T | 10-20 min | 0.5 - 2% |[5] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound (5-MeO-4SU)

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound (5-MeO-4SU) stock solution (e.g., 50 mM in sterile RNase-free water or DMSO)

-

Phosphate-buffered saline (PBS), RNase-free

-

TRIzol reagent or other lysis buffer for RNA extraction

Procedure:

-

Seed cells in a tissue culture plate and grow to 70-80% confluency.

-

Prepare the labeling medium by adding the 5-MeO-4SU stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. (Refer to Table 1 for starting concentrations based on 4sU).

-

Aspirate the old medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired labeling period (e.g., 5 minutes to 2 hours) under standard cell culture conditions.

-

To stop the labeling, aspirate the labeling medium and immediately add TRIzol reagent to the plate to lyse the cells (e.g., 1 mL for a 35 mm dish).

-

Scrape the cells and collect the lysate. The lysate can be processed immediately for RNA isolation or stored at -80°C.

Protocol 2: Total RNA Isolation

Materials:

-

Cell lysate in TRIzol

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

Procedure:

-

Thaw the cell lysate on ice if stored frozen.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol lysate.

-

Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new RNase-free tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.

-

Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the ethanol wash and briefly air-dry the pellet. Do not over-dry.

-

Resuspend the RNA pellet in RNase-free water.

-

Determine the RNA concentration and quality using a spectrophotometer and gel electrophoresis.

Protocol 3: Thiol-Specific Biotinylation of 5-MeO-4SU-labeled RNA

Materials:

-

Total RNA containing 5-MeO-4SU

-

EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)

-

Dimethylformamide (DMF)

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

5 M NaCl

-

Isopropanol

-

75% Ethanol

-

RNase-free water

Procedure:

-

In an RNase-free tube, combine 50-100 µg of total RNA with RNase-free water to a final volume of 100 µL.

-

Add 12.5 µL of 10x Biotinylation Buffer.

-

Add Biotin-HPDP (dissolved in DMF at 1 mg/mL) to a final concentration of 0.2 mg/mL.

-

Incubate the reaction at room temperature for 1.5 hours with gentle rotation, protected from light.

-

To remove unbound biotin, perform a chloroform extraction. Add an equal volume of chloroform, vortex, and centrifuge to separate the phases. Transfer the upper aqueous phase to a new tube.

-

Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.

-

Incubate and centrifuge as described in the RNA isolation protocol.

-

Wash the pellet with 75% ethanol.

-

Resuspend the biotinylated RNA in RNase-free water.

Protocol 4: Enrichment of Biotinylated Nascent RNA

Materials:

-

Biotinylated RNA

-

Streptavidin-coated magnetic beads

-

Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20)

-

Elution Buffer (e.g., 100 mM DTT, freshly prepared)

-

RNase-free water

Procedure:

-

Wash the streptavidin magnetic beads with the washing buffer according to the manufacturer's instructions.

-

Resuspend the beads in a suitable binding buffer.

-

Add the biotinylated RNA to the beads and incubate for 15-30 minutes at room temperature with rotation to allow binding.

-

Place the tube on a magnetic stand and discard the supernatant (unbound, pre-existing RNA).

-

Wash the beads three times with a high-salt wash buffer (e.g., the washing buffer described above) at room temperature.

-

Wash the beads two times with a low-salt wash buffer.

-

To elute the nascent RNA, resuspend the beads in the elution buffer (containing DTT to cleave the disulfide bond of Biotin-HPDP).

-

Incubate for 5-10 minutes at room temperature.

-

Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched nascent RNA.

-

Perform a second elution to maximize the yield.

-

Purify the eluted RNA using an RNA cleanup kit or by ethanol precipitation.

-

The enriched nascent RNA is now ready for downstream applications, including library preparation for next-generation sequencing.

Visualizations

Caption: Experimental workflow for nascent RNA sequencing.

Caption: Metabolic pathway of 5-MeO-4SU incorporation.

References

- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]

Application of 5-Methoxy-4-thiouridine in Studying RNA Turnover Rates: A Practical Guide

A Note on 5-Methoxy-4-thiouridine: Extensive research has revealed a lack of specific applications and established protocols for this compound in the study of RNA turnover rates. Therefore, this document focuses on the closely related and widely used analog, 4-thiouridine (B1664626) (s4U) , for which there is a wealth of established methodology. The principles and protocols described herein for s4U are expected to be largely applicable to other thiolated uridine (B1682114) analogs.

Application Notes: Leveraging 4-Thiouridine for RNA Dynamics

Metabolic labeling with nucleoside analogs like 4-thiouridine (s4U) is a powerful and minimally invasive technique to study the dynamics of RNA synthesis, processing, and degradation.[1][2][3] Unlike methods that rely on transcriptional inhibition, which can have significant off-target effects, s4U labeling allows for the analysis of RNA turnover in a cellular environment that more closely resembles its natural state.[4][5]

Principle of s4U Labeling: